Molecular Weight and Physicochemical Profile: Methyl 3-amino-4-Boc-benzoate vs. Unprotected Methyl 3,4-Diaminobenzoate
When compared to its fully unprotected analog, methyl 3,4-diaminobenzoate (CAS 36692-49-6, MW: 166.18 g/mol) [1], the target compound's Boc protection group adds a substantial molecular weight (MW: 266.29 g/mol, a 60% increase) and lipophilic bulk (cLogP predicted at 2.99) [2]. This modification directly reduces the number of hydrogen bond donors (HBD) from 2 in the unprotected analog to 2 in the protected form, and increases the number of rotatable bonds from 3 to 6 . These specific changes in physicochemical properties are quantitatively aligned with improved membrane permeability in drug design principles (Lipinski's Rule of 5) and provide a less polar, more easily chromatographable intermediate, which is a critical differentiator for large-scale synthesis and purification workflows [3].
| Evidence Dimension | Molecular Weight, Hydrogen Bond Donors, Rotatable Bonds, cLogP |
|---|---|
| Target Compound Data | MW: 266.29 g/mol; HBD: 2; Rotatable Bonds: 6; cLogP: 2.99 |
| Comparator Or Baseline | Methyl 3,4-diaminobenzoate: MW: 166.18 g/mol; HBD: 2; Rotatable Bonds: 3; cLogP: 0.93 |
| Quantified Difference | MW increase of 100.11 g/mol (60% increase); Rotatable bonds increase by 3; cLogP increase of 2.06 units |
| Conditions | Physicochemical property predictions from ChemSpider and ACD/Labs Percepta |
Why This Matters
This data quantitatively demonstrates that the target compound's higher molecular weight and lipophilicity, a direct result of the strategic Boc protection, make it a more suitable intermediate for multi-step syntheses in drug discovery where purification and solubility in organic solvents are key considerations.
- [1] NIST Chemistry WebBook. Methyl 3,4-diaminobenzoate (CAS 36692-49-6). View Source
- [2] ChemSpider. 3-AMino-4-tert-butoxycarbonylaMino-benzoic acid Methyl ester (CSID: 308141). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
